Raloxifene 4-Monomethyl Ether
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Overview
Description
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene that inhibits estrogen receptor α. It has been found to inhibit MCF-7 cells with an IC50 of 1 μM and a pIC50 of 6 .
Molecular Structure Analysis
The molecular weight of Raloxifene 4-Monomethyl Ether is 487.61. Its molecular formula is C29H29NO4S . The compound’s structure includes a benzothiophene ring, which is a key component in its ability to bind to estrogen receptors .Scientific Research Applications
Inhibition of Estrogen Receptor α
Raloxifene 4-Monomethyl Ether is a derivative of Raloxifene and acts as an inhibitor of estrogen receptor α . It effectively suppresses the activity of MCF-7 cells, exhibiting an IC50 value of 1 μM and a pIC50 value of 6 .
Antiviral Applications
Raloxifene has been identified as a potential pharmacological agent against SARS-CoV-2 and its variants . It has been tested in vitro models of COVID-19, specifically in Vero E6 and Calu-3 cell lines infected with SARS-CoV-2 . A large panel of the most common SARS-CoV-2 variants isolated in Europe, United Kingdom, Brazil, South Africa, and India was tested to demonstrate the drug’s ability in contrasting the viral cytopathic effect .
Antioxidant and Anti-inflammatory Properties
Raloxifene has multiple beneficial effects throughout the body, including antioxidant and anti-inflammatory properties . These properties make it a subject of particular attention in scientific research .
Enhanced Osteogenesis
Raloxifene has been used in the preparation of a biomimetic coating on titanium for enhanced osteogenesis . This coating exhibits enhanced adhesion, proliferation, alkaline phosphatase activity, mineralization, and osteogenic gene expression in MG63 osteoblast-like cells .
Dental Implantation Procedures
Patients diagnosed with osteoporosis who undergo dental implantation procedures frequently encounter challenges related to impaired and delayed fusion with the bone . Raloxifene has been used in the development of a dental implant coating that exhibits optimized surface properties and the capacity to deliver anti-osteoporosis pharmaceutical agents .
Treatment of Mild-to-Moderate COVID-19 Patients
Following a virtual screening campaign on the most relevant viral proteins, raloxifene has been identified as a new potential agent to treat mild-to-moderate COVID-19 patients . A clinical study in mild to moderate COVID-19 patients (NCT05172050) has been recently completed .
Mechanism of Action
Target of Action
Raloxifene 4-Monomethyl Ether, also known as Compound 37, is a derivative of Raloxifene . Its primary target is the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth, differentiation, and reproduction .
Mode of Action
Raloxifene 4-Monomethyl Ether acts as an inhibitor of ERα . It binds to ERα, preventing the receptor from being activated by estrogen . This interaction results in the suppression of estrogen-dependent gene expression .
Biochemical Pathways
It is known that raloxifene, the parent compound, mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, the parent compound, is known to undergo extensive first-pass metabolism in the liver and intestines, primarily through glucuronidation . Less than 0.2% of the dose is excreted in the urine as the unchanged form of the compound, and less than 6% of the dose is excreted as glucuronide conjugates . These properties may impact the bioavailability of Raloxifene 4-Monomethyl Ether.
Result of Action
Raloxifene 4-Monomethyl Ether effectively suppresses the activity of MCF-7 cells, a type of breast cancer cell line . This suggests that it may have potential therapeutic applications in the treatment of estrogen-dependent cancers .
properties
IUPAC Name |
[6-hydroxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDULJACWWWFGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raloxifene 4-Monomethyl Ether |
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